molecular formula C6H15ClN2O2 B8090893 (3R)-3-amino-2-hydroxyhexanamide hydrochloride

(3R)-3-amino-2-hydroxyhexanamide hydrochloride

Cat. No.: B8090893
M. Wt: 182.65 g/mol
InChI Key: MYHBOFHWJNETNT-FVYOBFAJSA-N
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Description

(3R)-3-amino-2-hydroxyhexanamide hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both an amino group and a hydroxyl group, makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-2-hydroxyhexanamide hydrochloride typically involves the stereoselective reduction of a precursor compound, such as a ketoamide, followed by amination and subsequent hydrochloride salt formation. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and amination reagents such as ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques to ensure high yield and enantiomeric purity. The process may involve the use of chiral catalysts to achieve the desired stereochemistry, followed by crystallization and purification steps to isolate the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-2-hydroxyhexanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 3-amino-2-oxohexanamide.

    Reduction: Formation of 3-amino-2-hydroxyhexane.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(3R)-3-amino-2-hydroxyhexanamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-2-hydroxyhexanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions, influencing the activity of its targets. These interactions can modulate biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-tetrahydrofuran-3-amine hydrochloride: Shares structural similarities but differs in the ring structure.

    (2S,3R)-3-methylglutamate: Another chiral amino compound with different functional groups and applications.

Uniqueness

(3R)-3-amino-2-hydroxyhexanamide hydrochloride stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in various fields of research.

Properties

IUPAC Name

(3R)-3-amino-2-hydroxyhexanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-2-3-4(7)5(9)6(8)10;/h4-5,9H,2-3,7H2,1H3,(H2,8,10);1H/t4-,5?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHBOFHWJNETNT-FVYOBFAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)N)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(C(=O)N)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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